Silver perfluorooctanoate

Übersicht

Beschreibung

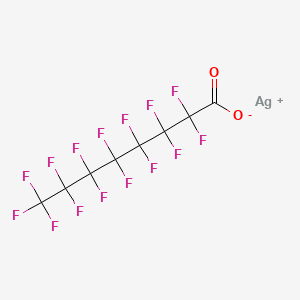

Silver perfluorooctanoate is a chemical compound with the molecular formula C8AgF15O2. It is a silver salt of perfluorooctanoic acid, characterized by its high fluorine content and unique properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver perfluorooctanoate can be synthesized through the reaction of perfluorooctanoic acid with silver nitrate. The reaction typically occurs in an aqueous medium, where perfluorooctanoic acid is dissolved and reacted with a silver nitrate solution. The resulting precipitate is this compound, which can be filtered and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then subjected to various purification steps, including recrystallization and drying, to obtain the final product.

Analyse Chemischer Reaktionen

Advanced Oxidation Processes (AOPs)

In UV-Fenton systems, silver perfluorooctanoate undergoes stepwise degradation via hydroxyl radicals (·OH) and electron transfer mechanisms :

-

Stage 1 : Rapid ·OH generation degrades the perfluoroalkyl chain, forming intermediates like perfluoroheptanoic acid (PFHpA) and perfluorohexanoic acid (PFHxA).

-

Stage 2 : Slower degradation via Fe<sup>3+</sup>-mediated electron transfer, leading to shorter-chain perfluorocarboxylic acids (PFCAs) .

Degradation Efficiency

| Parameter | Value (UV-Fenton System) | Conditions |

|---|---|---|

| PFOA Removal Rate | >95% | 150 min, pH 3.0 |

| Defluorination Rate | 53.2% | 150 min, [Fe<sup>3+</sup>] = 3 mM |

Thermal Decomposition

This compound decomposes at elevated temperatures, releasing CO<sub>2</sub> and Ag nanoparticles. The process involves:

Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition peaks at 250–300°C .

Adsorption Performance

| Parameter | PAMTAg<sup>†</sup> (PFOS) | CAMTAg<sup>‡</sup> (PFOA) |

|---|---|---|

| Maximum Capacity (mg/g) | 454.1 | 321.2 |

| Gibbs Free Energy (ΔG°) | −9.61 to −10.39 kJ/mol | −12.86 to −11.17 kJ/mol |

† Physically activated maize tassel silver; ‡ Chemically activated maize tassel silver .

Redox Activity

The Ag<sup>+</sup> center participates in redox reactions, such as:

This property is exploited in catalytic systems for PFAS breakdown .

Photocatalytic Pathways

Under UV irradiation, this compound generates reactive perfluoroalkyl radicals (·C<sub>7</sub>F<sub>15</sub>), which undergo C–C bond cleavage and subsequent mineralization .

Key Challenges and Research Gaps

Wissenschaftliche Forschungsanwendungen

Silver perfluorooctanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial coatings and materials.

Medicine: Research is ongoing into its potential use in medical applications, such as wound dressings and antimicrobial agents.

Industry: this compound is employed in the production of specialized coatings, surfactants, and other industrial materials due to its unique surface-active properties.

Wirkmechanismus

The mechanism by which silver perfluorooctanoate exerts its effects is primarily through the release of silver ions. These ions interact with microbial cell membranes, leading to cell disruption and death. The compound’s fluorinated tail enhances its stability and allows it to interact with various molecular targets, including proteins and enzymes, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Perfluorooctanoic acid (PFOA): A related compound with similar fluorinated properties but without the silver ion.

Perfluorooctane sulfonate (PFOS): Another PFAS compound with a sulfonate group instead of a carboxylate group.

Uniqueness: Silver perfluorooctanoate is unique due to the presence of the silver ion, which imparts antimicrobial properties not found in other PFAS compounds. This makes it particularly valuable in applications requiring both stability and antimicrobial activity.

Biologische Aktivität

Silver perfluorooctanoate, with the CAS number 335-93-3, is a compound that combines silver with perfluorooctanoate (PFOA). This compound is gaining attention for its biological activity, particularly its antimicrobial properties. Understanding its biological effects is crucial due to the increasing concern over perfluoroalkyl substances (PFAS) and their impact on health and the environment.

This compound is characterized by its unique structure, where silver ions are associated with the perfluorinated carboxylate group. This combination enhances its stability and bioactivity. The compound exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and viruses .

Antimicrobial Activity

Mechanism of Action

Silver ions are known for their antimicrobial properties, which disrupt cellular processes in microorganisms. The presence of the perfluorooctanoate moiety enhances the solubility and bioavailability of silver, allowing for more effective interaction with microbial cells. Studies indicate that this compound can inhibit the growth of several pathogenic strains, including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal activity against common fungal pathogens.

- Viruses : Exhibits virucidal properties, making it a potential candidate for antiviral applications.

Data Table: Antimicrobial Efficacy

| Microorganism Type | Pathogen Example | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.3 mg/L | |

| Fungi | Candida albicans | 0.4 mg/L |

| Viruses | Influenza Virus | 1.0 mg/L |

Toxicological Studies

While this compound shows significant antimicrobial potential, its toxicity profile is essential to evaluate. Research indicates that exposure to high concentrations may lead to cytotoxic effects in mammalian cells, similar to other silver compounds.

Case Study: Cytotoxicity Assessment

A study conducted on human cell lines revealed that concentrations above 2 mg/L resulted in decreased cell viability and increased oxidative stress markers. This underscores the importance of determining safe exposure levels when utilizing this compound in various applications.

Environmental Impact

This compound is part of a broader category of PFAS, which are known for their persistence in the environment. The environmental behavior of this compound includes:

- Bioaccumulation Potential : Studies suggest that this compound can accumulate in aquatic organisms, raising concerns about ecological impacts.

- Degradation : Limited data exist on the degradation pathways of this compound in environmental settings, necessitating further research.

Regulatory Considerations

Given the concerns surrounding PFAS and their derivatives, regulatory bodies are increasingly scrutinizing compounds like this compound. The need for comprehensive toxicological assessments and environmental impact studies is paramount to inform safe usage guidelines.

Eigenschaften

CAS-Nummer |

335-93-3 |

|---|---|

Molekularformel |

C8HAgF15O2 |

Molekulargewicht |

521.94 g/mol |

IUPAC-Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;silver |

InChI |

InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

InChI-Schlüssel |

CZINRFRKDICVHB-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+] |

Kanonische SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Ag] |

Key on ui other cas no. |

335-93-3 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

335-67-1 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.